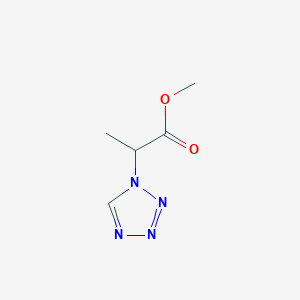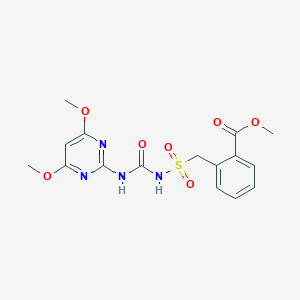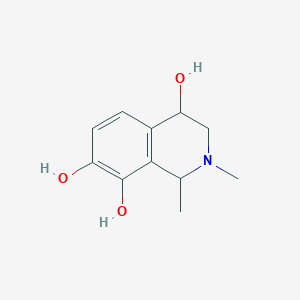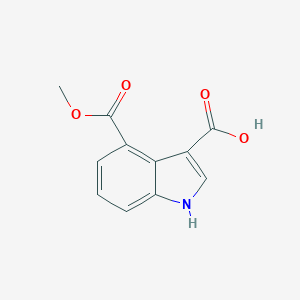
Isoquinoline-6-carboxylic acid
Vue d'ensemble
Description
Isoquinoline-6-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
Target of Action
Isoquinoline-6-carboxylic acid (I6CA) is a derivative of isoquinoline, a type of heterocyclic aromatic organic compound Isoquinolines have been known to interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of I6CA with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Isoquinoline derivatives are involved in various biochemical pathways. For instance, they are implicated in the biosynthesis of flavonoids and alkaloids . Isoquinolines can influence the “flavonoid biosynthetic pathway” and the "flavonoid and flavonol biosynthetic pathway" . Alkaloids, including indole alkaloids, pyridine alkaloids, imidazole alkaloids, and quinoline alkaloids, were significantly accumulated in old leaves, and a total of 29 genes were associated with these substances .
Pharmacokinetics
The physicochemical properties of i6ca, such as its solubility and stability, suggest that it may have good bioavailability . It is soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . These properties could influence its absorption and distribution in the body.
Result of Action
Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinoline-6-carboxylic acid can be synthesized through several methods. One common method involves the carboxylation of isoquinoline derivatives. For instance, the reaction of isoquinoline with carbon dioxide in the presence of a strong base such as sodium hydride can yield this compound. Another method involves the oxidation of isoquinoline-6-carboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of isoquinoline. This process typically involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under controlled conditions. The resulting product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into isoquinoline-6-carboxaldehyde or isoquinoline-6-methanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Isoquinoline-6-carboxaldehyde, isoquinoline-6-methanol.
Substitution: Halogenated isoquinoline derivatives, nitroisoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.
Medicine: this compound derivatives exhibit various pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Isoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline-5-carboxylic acid: Similar structure but different position of the carboxyl group, leading to different chemical properties and reactivity.
Quinoline-6-carboxylic acid: A structural isomer with a nitrogen atom in a different position, resulting in distinct chemical behavior.
Quinaldic acid: Another related compound with a carboxyl group on the quinoline ring, used in similar applications but with different reactivity.
This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various fields.
Propriétés
IUPAC Name |
isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHADRJWVCICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622653 | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-43-2 | |
| Record name | 6-Isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106778-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the natural sources of Isoquinoline-6-carboxylic acid derivatives?
A1: Research indicates that certain fungi species, particularly those belonging to the Sepedonium genus, produce this compound derivatives. For instance, Sepedonium ampullosporum produces a novel compound named Ampullosine (3-methyl-isoquinoline-6-carboxylic acid) []. This compound is responsible for the characteristic yellow color of the culture fluid []. Other species within the Sepedonium genus also produce Ampullosine, though its presence varies [].
Q2: Has the synthesis of this compound derivatives been explored?
A3: Yes, researchers have developed synthetic routes for specific this compound derivatives. One study details the synthesis of (3(R,S),6S,11b(R,S))-1,3,4,6,7,11b-hexahydro-4-oxo-3-phthalimidopyrido[2,1-a]this compound, a conformationally restricted dipeptide mimetic of Val-Phe []. This synthesis involved an intramolecular electrophilic addition at the reactive bridgehead carbon []. This suggests potential for creating libraries of peptidomimetics using this scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)





![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
